molecular formula C7H14ClNO2 B2603604 1-(2-Aminoethyl)cyclobutanecarboxylic acid hydrochloride CAS No. 2095192-36-0

1-(2-Aminoethyl)cyclobutanecarboxylic acid hydrochloride

Cat. No.: B2603604
CAS No.: 2095192-36-0
M. Wt: 179.64
InChI Key: VRIADTCZMWARMA-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)cyclobutanecarboxylic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 It is a hydrochloride salt form of 1-(2-aminoethyl)cyclobutanecarboxylic acid

Preparation Methods

The synthesis of 1-(2-Aminoethyl)cyclobutanecarboxylic acid hydrochloride typically involves the reaction of cyclobutanecarboxylic acid with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-(2-Aminoethyl)cyclobutanecarboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amino group can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Aminoethyl)cyclobutanecarboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)cyclobutanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclobutane ring provides structural rigidity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(2-Aminoethyl)cyclobutanecarboxylic acid hydrochloride can be compared with similar compounds such as:

    1-(2-Aminoethyl)cyclopropanecarboxylic acid hydrochloride: This compound has a cyclopropane ring instead of a cyclobutane ring, which affects its reactivity and stability.

    1-(2-Aminoethyl)cyclopentanecarboxylic acid hydrochloride: The cyclopentane ring in this compound provides different steric and electronic properties compared to the cyclobutane ring.

    1-(2-Aminoethyl)cyclohexanecarboxylic acid hydrochloride: The larger cyclohexane ring in this compound can influence its binding interactions and overall chemical behavior.

The uniqueness of this compound lies in its specific ring size and the presence of both amino and carboxylic acid functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-aminoethyl)cyclobutane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-5-4-7(6(9)10)2-1-3-7;/h1-5,8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIADTCZMWARMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CCN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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